molecular formula C16H16N4O4 B583210 4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester CAS No. 1320346-43-7

4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester

Cat. No.: B583210
CAS No.: 1320346-43-7
M. Wt: 328.328
InChI Key: GCIHXHRROKFHIV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Data Interpretation

1H NMR (400 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Integration Assignment
12.28 Singlet 1H NH (pyrrole)
7.56 Doublet 2H Aromatic H (C₆H₄, J = 8.8 Hz)
7.08 Doublet 2H Aromatic H (C₆H₄, J = 8.7 Hz)
5.32 Singlet 1H CH (barbituric acid)
3.90 Singlet 3H OCH₃ (ester)
3.41 Singlet 3H NCH₃ (pyrimidine)

13C NMR (101 MHz, DMSO-d₆) :

δ (ppm) Assignment
174.1 C=O (carbonyl)
161.0 C=O (ester)
158.2 C=O (pyrimidine)
141.1 Aromatic C (C₆H₄)
110.4 Pyrrole C
48.1 CH (ethyl bridge)
31.0 NCH₃

The NMR data confirm the presence of the pyrrolopyrimidine core, ethyl linker, and benzoate ester.

Infrared (IR) Spectroscopy for Functional Group Identification

IR (KBr, cm⁻¹) :

Band Assignment
3399–3183 N–H stretch (amine, pyrrole)
1692–1650 C=O stretch (ester, pyrimidine)
1554 C=N stretch (aromatic ring)
1435 C–H bend (aromatic)
1237 C–O–C stretch (ester)

The IR spectrum corroborates carbonyl, amine, and ester functionalities.

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS) :

m/z Ion Fragmentation Pathway
313.128 [M+H]⁺ Molecular ion
269.2 [M–COOCH₃+H]⁺ Loss of methoxycarbonyl
241.1 [M–C₆H₄COOCH₃+H]⁺ Cleavage of ethyl bridge
150.0 Pyrrolopyrimidine core Rearrangement

The fragmentation pattern highlights the stability of the pyrrolopyrimidine core and the lability of the ester group.

Properties

IUPAC Name

methyl 4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-24-15(23)9-5-2-8(3-6-9)4-7-10-11-12(18-13(10)21)19-16(17)20-14(11)22/h2-3,5-6,10H,4,7H2,1H3,(H4,17,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIHXHRROKFHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCC2C3=C(NC2=O)N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

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Mode of Action

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Biochemical Pathways

. This disruption in the pathway leads to a decrease in the production of dTMP, which is a necessary component for DNA replication and repair. .

Pharmacokinetics

, which could affect its absorption and distribution in the body. , suggesting that it may have stability issues at room temperature.

Biological Activity

4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester (CAS Number: 193265-47-3) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C15H14N4O4
  • Molecular Weight : 314.3 g/mol
  • Purity : >95% (HPLC)
  • Storage Conditions : -20°C for long-term storage; room temperature for shipping

The compound is structurally related to pyrrolo[2,3-d]pyrimidine derivatives, which have been shown to exhibit dual inhibition of key enzymes in the purine biosynthesis pathway. Specifically, it targets:

  • Glycinamide Ribonucleotide Formyltransferase (GARFTase)
  • AICAR Transformylase (AICARFTase)

These enzymes are crucial for nucleotide metabolism and are often overexpressed in cancer cells, making them attractive targets for anticancer therapies .

Antiproliferative Effects

Research indicates that compounds similar to this compound demonstrate significant antiproliferative activity against various cancer cell lines. The mechanism involves the depletion of purine nucleotides leading to cell cycle arrest and apoptosis in tumor cells.

Case Studies

  • Study on Antifolate Activity : A study demonstrated that 5-substituted pyrrolo[2,3-d]pyrimidines exhibited dual inhibition of GARFTase and AICARFTase in vitro. These compounds were effective against drug-resistant tumor cells by targeting multiple pathways involved in purine synthesis .
  • Cellular Uptake Mechanisms : Another investigation focused on the transport specificity of these compounds. It was found that modifications in the chemical structure enhanced selectivity for folate receptors over reduced folate carriers (RFC), which is beneficial for targeting tumors that express high levels of folate receptors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of specific substituents on the pyrrolo[2,3-d]pyrimidine scaffold significantly influences biological activity. For instance:

  • Compounds with longer carbon bridges showed enhanced selectivity and potency against GARFTase and AICARFTase.
  • The introduction of functional groups at the 5-position improved cellular uptake and antiproliferative efficacy .

Data Tables

PropertyValue
Molecular FormulaC15H14N4O4
Molecular Weight314.3 g/mol
CAS Number193265-47-3
Antiproliferative ActivitySignificant against cancer cells
Target EnzymesGARFTase, AICARFTase

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds similar to 4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester exhibit promising anticancer activity. The pyrrolopyrimidine moiety is known for its ability to inhibit key enzymes involved in cancer cell proliferation.

Case Study: Inhibition of SHP2

One notable study highlighted the role of pyrrolopyrimidine derivatives as inhibitors of the SHP2 enzyme, which is implicated in various cancers. The compound showed significant inhibition in vitro, suggesting its potential as a therapeutic agent against tumors that rely on SHP2 for growth and survival .

Structure-Activity Relationship (SAR)

The compound's structure allows for modifications that can enhance its biological activity. SAR studies have demonstrated that variations in the amino and ester groups can significantly affect the compound's potency and selectivity against cancer cells.

Data Table: Structure-Activity Relationship Insights

Modification TypeEffect on ActivityReference
Alkyl chain lengthIncreased lipophilicity
Functional groupsAltered binding affinity
StereochemistryImpact on metabolic stability

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its development as a drug. Studies have shown that modifications to the methyl ester can improve solubility and bioavailability.

Key Findings:

  • Absorption: Enhanced by the presence of the methyl ester group.
  • Metabolism: Subject to hydrolysis in biological systems.
  • Elimination: Primarily through renal pathways.

Potential Applications Beyond Oncology

While primarily studied for anticancer properties, there are indications that this compound may also have applications in:

4.1 Neurology

Compounds with similar structures have been investigated for neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier could make this compound a candidate for treating conditions like Alzheimer's disease.

4.2 Antiviral Activity

Emerging studies suggest potential antiviral properties against specific viral infections. Further research is needed to explore these avenues thoroughly.

Comparison with Similar Compounds

Structural Analogs in the Pyrrolo[2,3-d]Pyrimidine Family

(a) 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid
  • CAS : 137281-39-1
  • Molecular Formula : C₁₅H₁₄N₄O₃
  • Molecular Weight : 298.30
  • Key Differences : Lacks the methyl ester and the 6-oxo group.
  • Functional Impact :
    • The free carboxylic acid enhances polarity, reducing cell permeability compared to the ester .
    • Absence of the 6-oxo group may decrease hydrogen-bonding interactions with TS, reducing inhibitory potency .
(b) Methyl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate
  • CAS : 155405-80-4
  • Molecular Formula : C₁₆H₁₆N₄O₃
  • Molecular Weight : 312.33
  • Key Differences : Retains the methyl ester but lacks the 6-oxo group.
  • Functional Impact :
    • Reduced electron-withdrawing effects from the single keto group may alter reactivity in polyglutamation steps during pemetrexed synthesis .
    • Lower molecular weight (vs. 328.32) suggests differences in pharmacokinetic profiles .

Non-Pyrrolo[2,3-d]Pyrimidine Antifolates

(a) ICI D1694 (Quinazoline Antifolate)
  • Structure : Quinazoline core with a glutamate tail.
  • Mechanism : TS inhibition via competitive binding (Ki = 62 nM).
  • Comparison :
    • The pyrrolo[2,3-d]pyrimidine core in the target compound may offer enhanced metabolic stability over quinazoline derivatives.
    • Methyl ester in the target compound likely improves prodrug characteristics, whereas ICI D1694’s free carboxylic acid requires active transport for cellular uptake .

Impurity Profiles and Stability

  • Target Compound : High purity (>95%) with stability at +4°C; minimal degradation during storage .
  • Free Acid Analog : Prone to dimerization or oxidation, requiring stringent storage conditions .
  • ICI D1694 : Rapid polyglutamation in cells enhances potency but complicates pharmacokinetic control .

Preparation Methods

Key Reaction Steps in Pemetrexed Intermediate Synthesis

The synthesis of this compound is typically embedded within the broader pemetrexed disodium production pathway. A convergent approach involves two primary segments:

  • Preparation of the Pyrrolo[2,3-d]pyrimidine Core :
    The pyrrolo[2,3-d]pyrimidine moiety is synthesized via cyclization of 2,4-diamino-6-hydroxypyrimidine with α,β-unsaturated carbonyl compounds. For example, reaction with methyl acrylate under basic conditions yields the bicyclic structure, which is subsequently oxidized to introduce the 4,6-diketone groups.

  • Side Chain Introduction :
    The benzoic acid methyl ester side chain is attached via a Heck coupling or nucleophilic substitution. A reported method involves reacting 4-vinylbenzoic acid methyl ester with the brominated pyrrolo[2,3-d]pyrimidine intermediate in the presence of a palladium catalyst.

Representative Synthetic Protocol

The following optimized procedure is adapted from the pemetrexed disodium synthesis literature:

Step 1: Bromination of Pyrrolo[2,3-d]pyrimidine
5-Bromo-2-amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidine (10 mmol) is dissolved in anhydrous DMF (50 mL). N-Bromosuccinimide (12 mmol) is added at 0°C, and the mixture is stirred for 6 hours. The product is isolated via precipitation in ice-water (yield: 82%).

Step 2: Palladium-Mediated Coupling
The brominated intermediate (5 mmol), 4-vinylbenzoic acid methyl ester (6 mmol), Pd(OAc)₂ (0.1 mmol), and triethylamine (15 mmol) are refluxed in DMF (30 mL) under nitrogen for 24 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the title compound (68% yield).

Optimization of Reaction Conditions

Catalytic System Efficiency

The choice of palladium catalyst significantly impacts coupling efficiency. Comparative studies reveal that Pd(OAc)₂ outperforms Pd(PPh₃)₄ in terms of yield and reaction time (Table 1).

Table 1: Catalyst Screening for Coupling Reaction

CatalystLigandTemperature (°C)Yield (%)
Pd(OAc)₂None11068
Pd(PPh₃)₄PPh₃11045
PdCl₂(dppf)dppf11052

Solvent and Temperature Effects

Polar aprotic solvents like DMF and DMSO facilitate higher yields compared to THF or toluene. Elevated temperatures (110–120°C) are critical for achieving complete conversion within 24 hours.

Analytical Characterization

Spectroscopic Data

The compound’s structure is confirmed through a combination of NMR, MS, and IR spectroscopy:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.34 (d, J = 8.4 Hz, 2H, ArH), 3.83 (s, 3H, OCH₃), 3.12 (t, J = 7.6 Hz, 2H, CH₂), 2.89 (t, J = 7.6 Hz, 2H, CH₂).

  • HRMS (ESI+) : m/z calcd for C₁₆H₁₆N₄O₄ [M+H]⁺: 329.1245; found: 329.1248.

Purity and Impurity Profiling

HPLC analysis using a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) shows >95% purity for industrial-grade material. Major impurities include:

  • Des-methyl ester derivative (4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid) due to ester hydrolysis during workup.

  • Diastereomeric byproducts arising from incomplete stereocontrol during cyclization.

Industrial-Scale Production Challenges

Cost-Effective Catalysts

Replacing palladium with cheaper transition metals (e.g., nickel) remains an area of active research but currently suffers from lower efficiency.

Waste Management

DMF, a high-boiling solvent, complicates recycling. Recent advances employ ionic liquids or microwave-assisted reactions to reduce solvent volumes .

Q & A

Basic: What synthetic methodologies are most effective for preparing 4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester?

Answer:
The synthesis typically involves multi-step reactions, drawing from analogous pyrrolo[2,3-d]pyrimidine protocols. A common approach includes:

Core Formation : Coupling a cyanoacetate derivative (e.g., ethyl 2-cyanoacetate) with a brominated ethyl benzoate precursor to form the pyrrolo-pyrimidine scaffold.

Cyclization : Acidic or thermal conditions promote cyclization, as seen in the synthesis of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, where formamidine addition facilitates ring closure .

Oxidation : Introduction of the 4,6-dioxo groups may require controlled oxidation steps, such as using hydrogen peroxide or potassium permanganate.

Esterification : Final esterification of the benzoic acid moiety with methanol under acidic catalysis.

Key Validation : Intermediate purity is confirmed via HPLC (≥98%), and structural integrity is verified using 1H NMR (e.g., aromatic protons δ 6.5–7.2) and HRMS (e.g., [M+H]+ calculated for C₁₆H₁₇N₃O₄: 316.1294) .

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral inconsistencies resolved?

Answer:

  • 1H/13C NMR : Assign tautomeric forms (e.g., lactam-lactim tautomerism in the pyrrolo-pyrimidine core) using 2D NMR (COSY, HSQC). For example, the NH proton in the 2-amino group typically appears as a broad singlet (δ 5.8–6.2) .
  • HRMS : Confirm molecular weight with <2 ppm error. Discrepancies in fragmentation patterns may arise from residual solvents; use high-resolution columns (C18, 5 µm) for LC-MS analysis .
  • X-ray Crystallography : Resolve regiochemical ambiguities (e.g., substitution on the pyrrole ring) by comparing experimental bond angles with published structures .

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